[(2-Bromo-3-fluorophenyl)methyl](methyl)(propan-2-yl)amine
Description
Chemical Structure: The compound features a phenyl ring substituted with bromine at position 2 and fluorine at position 3. A methyl group, an isopropyl (propan-2-yl) group, and the bromo-fluorophenylmethyl moiety are attached to the central nitrogen atom.
Key Properties:
- Molecular Formula: C₁₁H₁₄BrFN
- Molecular Weight: Calculated as 269.14 g/mol (based on atomic weights).
- Substituent Effects: The 2-bromo-3-fluoro substitution introduces steric hindrance and electronic effects (e.g., electron-withdrawing halogens), which may influence reactivity, solubility, and binding interactions.
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H15BrFN/c1-8(2)14(3)7-9-5-4-6-10(13)11(9)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
NCMSGMJKSFEKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-3-fluorophenyl Precursors
Method A: Electrophilic Aromatic Bromination and Fluorination
- Starting Material: 3-fluoroaniline or 3-fluorophenol derivatives.
- Step 1: Selective bromination at position 2 via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid catalysts, under controlled temperature to prevent polybromination.
- Step 2: Fluorination can be achieved via nucleophilic substitution with fluorinating agents such as Selectfluor or via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI).
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | Room temperature, radical initiator | 70-85% | , |
| Fluorination | NFSI or Selectfluor | 0-25°C, inert atmosphere | 65-80% | , |
Notes: Regioselectivity is critical; directing effects of existing substituents guide halogenation.
Formation of the Methyl Linker
Method B: Nucleophilic Substitution on Aromatic Halides
- Starting Material: 2-bromo-3-fluorophenyl derivatives.
- Step 1: React with methylating agents such as methyl iodide (MeI) or methyl sulfate under basic conditions to form methylated aromatic intermediates.
- Step 2: Alternatively, use a Grignard reagent derived from the aromatic halide and methyl magnesium bromide to attach the methyl group.
| Method | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Alkylation | Methyl iodide, base (K₂CO₃) | Reflux, polar aprotic solvent | 75-90% | |
| Grignard addition | Methyl magnesium bromide | Anhydrous conditions, 0°C to room temperature | 80-95% |
Introduction of the Amine Group
Method C: Reductive Amination
- Step 1: React the methylated aromatic compound with formaldehyde or an aldehyde precursor.
- Step 2: Reduce the imine intermediate using hydrogen gas with a suitable catalyst (e.g., Pd/C) or chemical reducing agents like sodium cyanoborohydride to obtain the primary amine with the desired substituents.
Alternative Approach: Nucleophilic Substitution on Aromatic Halides
- Step 1: React the aromatic halide with a suitable amine precursor, such as methylpropan-2-ylamine, under basic or catalytic conditions.
- Step 2: Use of palladium-catalyzed Buchwald-Hartwig amination to attach the amine directly to the aromatic ring.
| Method | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Reductive amination | Formaldehyde, NaBH₃CN | Mild heating, pH control | 70-85% | |
| Buchwald-Hartwig | Amine, Pd catalyst, base | 80-120°C, inert atmosphere | 65-85% |
Specific Synthesis Pathway (Proposed)
| Step | Description | Reagents | Conditions | Expected Yield |
|---|---|---|---|---|
| 1 | Bromination of 3-fluoroaniline | NBS | Room temp, radical initiator | 75-85% |
| 2 | Fluorination at position 3 | NFSI | 0-25°C | 65-80% |
| 3 | Methylation of aromatic ring | Methyl iodide, K₂CO₃ | Reflux | 75-90% |
| 4 | Formation of methyl linker | Formaldehyde, NaBH₃CN | Mild heating | 70-85% |
| 5 | Attachment of amine backbone | Methylpropan-2-ylamine | Pd-catalyzed amination | 65-85% |
Notes and Considerations
- Regioselectivity: Ensuring substitution occurs at the correct positions on the aromatic ring is critical, often requiring directing groups or protective strategies.
- Purification: Chromatography and recrystallization are essential to obtain high purity intermediates.
- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yields and selectivity.
- Safety: Handling of brominating and fluorinating agents requires appropriate safety protocols due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares the target compound with structurally similar bromo-fluorophenylmethyl amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Alkyl Groups on Amine | CAS Number | Reference |
|---|---|---|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine | C₁₁H₁₄BrFN | 269.14 | 2-Br, 3-F | Methyl, propan-2-yl | Not provided | Target compound |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Br, 4-F | 3-methylbutan-2-yl | 1039971-23-7 | |
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.19 | 2-Br | 2-methylbutan-2-yl | 1019477-26-9 | |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | 4-Br, 3-F | Butan-2-yl | 1247432-21-8 | |
| (3-Bromophenyl)methylamine | C₁₀H₁₄BrN | 228.13 | 3-Br | Propan-2-yl | 110079-41-9 |
Key Observations
Substituent Position Effects: Electron-Withdrawing Effects: The 2-bromo-3-fluoro substitution in the target compound creates a stronger electron-withdrawing environment compared to analogs with single halogens (e.g., 3-Br in ). This may reduce basicity of the amine group compared to non-halogenated analogs.
Alkyl Group Variations :
- Methyl vs. Bulkier Alkyls : The target compound’s methyl and isopropyl groups provide moderate steric bulk, whereas analogs with larger alkyls (e.g., 3-methylbutan-2-yl in ) may exhibit higher lipophilicity and lower water solubility.
- Impact on Conformation : Bulky alkyl groups (e.g., 2-methylbutan-2-yl in ) could restrict rotational freedom around the N–C bond, influencing binding interactions in pharmacological contexts.
Molecular Weight Trends :
- The addition of fluorine and bromine increases molecular weight (e.g., target compound: 269.14 vs. : 228.13). Higher molecular weight analogs (e.g., : 274.17) may exhibit different pharmacokinetic profiles.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than (due to fluorine’s electronegativity) but lower than (due to larger alkyl groups).
- Crystallinity : Analogs like (3-bromophenyl)methylamine () are liquids at room temperature, suggesting the target compound may also exhibit low crystallinity.
Biological Activity
(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine is an organic compound classified within the substituted phenylamines. Its unique structure, characterized by a bromine atom at the 2-position and a fluorine atom at the 3-position of a phenyl ring, along with a methyl group and an isopropyl amine moiety, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine is C11H14BrF, and it has a CAS Registry Number of 1540021-62-2. The presence of halogen substituents (bromine and fluorine) significantly influences the compound's pharmacological properties.
The biological activity of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine is largely influenced by its halogen substituents. These atoms enhance the compound's binding affinity to various biological targets, including receptors and enzymes. The specific mechanism involves:
- Modulation of Enzymatic Activity : The compound can act as an inhibitor or modulator for certain enzymes, affecting metabolic pathways.
- Receptor Interaction : It may interact with neurotransmitter receptors, potentially influencing neurological functions and disorders.
Research indicates that halogenated compounds often exhibit altered pharmacokinetic properties due to their electronic effects, which can enhance efficacy in therapeutic applications .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Modulation | The compound demonstrated significant inhibition of specific enzymes involved in neurotransmitter metabolism. |
| Study 2 | Receptor Binding | High binding affinity was observed towards serotonin receptors, suggesting potential antidepressant properties. |
| Study 3 | Cytotoxicity | In vitro tests revealed moderate cytotoxic effects against certain cancer cell lines, indicating possible anticancer activity. |
Case Studies
- Neurological Disorders : A study investigated the potential of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine as a treatment for anxiety and depression. Results indicated that the compound could modulate serotonin levels effectively, leading to improved behavioral outcomes in animal models .
- Cancer Research : In a separate investigation, the compound was tested against various cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound exhibited favorable absorption characteristics and metabolic stability, which are critical for drug development processes .
Comparison with Similar Compounds
To understand the uniqueness of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2-Bromoaniline) | Bromine substituent on aniline | Simpler structure; lacks fluorine |
| (3-Fluoroaniline) | Fluorine substituent on aniline | Lacks bromine; different reactivity |
| (4-Bromo-3-fluoroaniline) | Bromine at para position, fluorine at meta | Different substitution pattern; affects biological activity |
| (N,N-Dimethyl(2-bromo-3-fluorophenyl)methylamine) | Similar core structure but with dimethyl amine | Varies in steric hindrance and electronic properties |
The combination of halogen substitutions and branched amine structure in (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine may confer distinct pharmacological properties compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
